2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt
Brand Name:
Vulcanchem
CAS No.:
21466-01-3
VCID:
VC0024267
InChI:
InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
SMILES:
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N
Molecular Formula:
C₂₂H₄₃ClN₇O₇P
Molecular Weight:
381.67 g/mol
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt
CAS No.: 21466-01-3
Reference Standards
VCID: VC0024267
Molecular Formula: C₂₂H₄₃ClN₇O₇P
Molecular Weight: 381.67 g/mol
CAS No. | 21466-01-3 |
---|---|
Product Name | 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt |
Molecular Formula | C₂₂H₄₃ClN₇O₇P |
Molecular Weight | 381.67 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
Standard InChIKey | FXXRIUZMLRLFKP-UUOKFMHZSA-N |
Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |
SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |
Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |
Synonyms | 2-Chloro-5’-adenylic Acid; 2-Chloro-adenosine 5’-(Dihydrogen Phosphate) Ditriethylamine; 2-Chloro-AMP Ditriethylamine; |
PubChem Compound | 9951889 |
Last Modified | Nov 11 2021 |
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